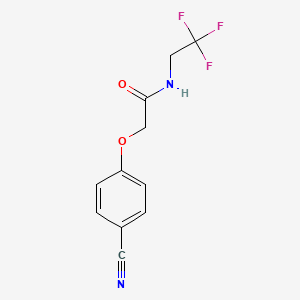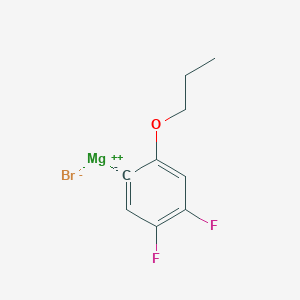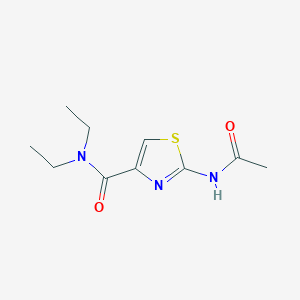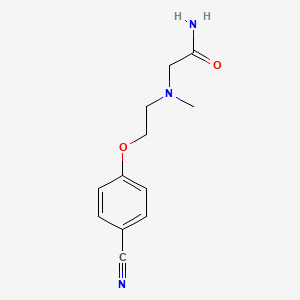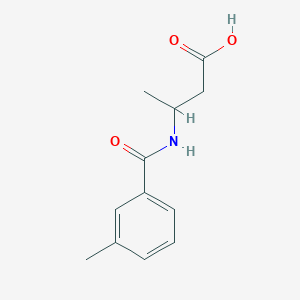
3-(3-Methylbenzamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylbenzamido)butanoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of butanoic acid, featuring a 3-methylbenzamido group attached to the butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbenzamido)butanoic acid typically involves the amidation of 3-methylbenzoic acid with butanoic acid derivatives. One common method is the reaction of 3-methylbenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Methylbenzamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.
Reduction: Formation of 3-(3-Methylbenzylamino)butanoic acid.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-(3-Methylbenzamido)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methylbenzamido)butanoic acid involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic ring may also participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Methylbenzoic acid: Shares the aromatic ring structure but lacks the butanoic acid moiety.
Butanoic acid: Lacks the aromatic amide group.
3-(3-Methylbenzylamino)butanoic acid: A reduced form of 3-(3-Methylbenzamido)butanoic acid.
Uniqueness: this compound is unique due to the presence of both an aromatic amide group and a butanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
3-[(3-methylbenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-8-4-3-5-10(6-8)12(16)13-9(2)7-11(14)15/h3-6,9H,7H2,1-2H3,(H,13,16)(H,14,15) |
Clé InChI |
BRISBAGGLIBULI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B14898821.png)

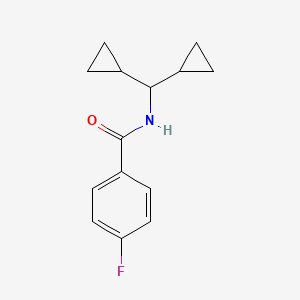
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B14898839.png)

